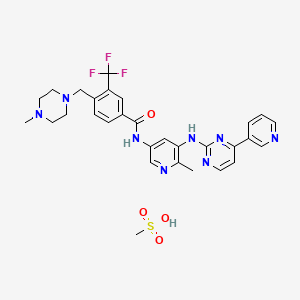
Flumatinib mesilato
Descripción general
Descripción
Flumatinib Mesylate is the orally bioavailable, mesylate salt form of the tyrosine kinase inhibitor flumatinib, with potential antineoplastic activity . It has demonstrated manageable safety and promising efficacy in patients with newly diagnosed chronic phase (CP) chronic myeloid leukemia (CML) .
Synthesis Analysis
Flumatinib mesylate, a 3-substituted picolinamide derivative structurally similar to imatinib mesylate, was prepared . The compound was characterized by infrared, ultraviolet, NMR, and electrospray ionization–mass spectra together with x-ray crystal structure analysis .Molecular Structure Analysis
Flumatinib has a molecular formula of C29H29F3N8O . Its molecular weight is 562.6 g/mol . The IUPAC name is 4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide .Chemical Reactions Analysis
Flumatinib has been used in trials studying the treatment of Myelogenous Leukemia, Chronic . In a study, serial plasma samples were assayed for flumatinib and its metabolites (N-demethylate metabolite M1 and amide-bond hydrolytic metabolite M3) .Physical and Chemical Properties Analysis
Flumatinib has a molecular weight of 562.6 g/mol . Its molecular formula is C29H29F3N8O . The IUPAC name is 4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide .Aplicaciones Científicas De Investigación
Tratamiento de la Leucemia Mieloide Crónica (LMC)
Flumatinib se ha utilizado en ensayos que estudian el tratamiento de la Leucemia Mieloide Crónica {svg_1}. Es un tipo de cáncer que comienza en ciertas células formadoras de sangre de la médula ósea.
Tratamiento de la Leucemia Linfoblástica Aguda Ph+ (LLA)
Flumatinib ha mostrado resultados prometedores en el tratamiento de la Leucemia Linfoblástica Aguda Ph+ (LLA). En un estudio, 29 pacientes con LLA Ph+ recibieron quimioterapia basada en flumatinib. Los resultados mostraron tasas de CR inducido, CR a los 3 meses y CR a los 6 meses del 96.3%, 87.5% y 86.7%, respectivamente {svg_2}.
Reducción de la Enfermedad Residual Mínima (ERM)
Flumatinib ha mostrado un papel promotor en la reducción cuantitativa del gen de fusión BCR-ABL, incluso después de la combinación de flumatinib con quimioterapia. Esto ha llevado a un aumento de la tasa de MMR entre los grupos con la extensión del tiempo de tratamiento {svg_3}.
Concentración en Sangre y Biodisponibilidad
En términos de concentración en sangre, la concentración de flumatinib se ordenó como médula ósea > suero > líquido cefalorraquídeo en la médula ósea Ph+ ALL {svg_4}. Esto sugiere que flumatinib tiene una alta biodisponibilidad en el cuerpo, lo que puede ser beneficioso para sus efectos terapéuticos.
Capacidad para Cruzar la Barrera Hematoencefálica
Flumatinib tiene una alta probabilidad de cruzar la barrera hematoencefálica, lo cual es una propiedad única que no comparten todos los fármacos {svg_5}. Esto podría hacerlo potencialmente útil en el tratamiento de enfermedades que afectan al cerebro.
Seguridad y Efectos Adversos
Las reacciones adversas a flumatinib se referían principalmente a mielosupresión, insuficiencia hepática e infección que generalmente eran tolerables {svg_6}. Esto sugiere que flumatinib tiene un perfil de seguridad relativamente bueno para su uso en pacientes.
Uso en Terapias Combinadas
Flumatinib se ha estudiado en combinación con otras terapias, como la quimioterapia, para el tratamiento de diversas afecciones. Por ejemplo, un estudio investigó la eficacia y seguridad de la quimioterapia en el tratamiento de la LLA Ph+ basada en flumatinib {svg_7}.
Mecanismo De Acción
- Primary Targets : Flumatinib mesylate selectively inhibits the Bcr-Abl kinase, which is a fusion protein resulting from the Philadelphia chromosome (Ph) translocation. Bcr-Abl is a constitutively active tyrosine kinase responsible for driving the growth and survival of leukemic cells in chronic myeloid leukemia (CML) and Ph-positive acute lymphoblastic leukemia (ALL) .
- Affected Pathways : Flumatinib impacts several pathways:
- ADME Properties :
Target of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
The drug-related adverse events associated with flumatinib were primarily low-grade and tolerable events . Adverse events commonly associated with flumatinib encompassed limb discomfort, gastrointestinal reactions, and elevated transaminase levels, with thrombocytopenia being the most frequently observed hematologic adverse event .
Análisis Bioquímico
Biochemical Properties
Flumatinib mesylate is a potent inhibitor of BCR-ABL1 tyrosine kinase . It also inhibits c-Abl, PDGFRβ, and c-Kit . The compound interacts with these enzymes and proteins, inhibiting their activity and thereby disrupting the biochemical reactions they are involved in .
Cellular Effects
Flumatinib mesylate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to induce higher rates of major molecular response (MMR) and complete cytogenetic response in patients with CML .
Molecular Mechanism
Flumatinib mesylate exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a more potent inhibitor of BCR-ABL1 tyrosine kinase than imatinib .
Temporal Effects in Laboratory Settings
The effects of Flumatinib mesylate change over time in laboratory settings . It has been observed that initial administration of Flumatinib mesylate results in more profound and expeditious molecular responses .
Dosage Effects in Animal Models
While specific studies on dosage effects in animal models were not found, clinical studies have shown that Flumatinib mesylate has a significant impact on patient outcomes at various dosages .
Metabolic Pathways
Flumatinib mesylate is involved in several metabolic pathways. It undergoes N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected in plasma, urine, and feces .
Transport and Distribution
Flumatinib mesylate is transported and distributed within cells and tissues . It has been observed that the concentration of Flumatinib mesylate is ordered as bone marrow > serum > cerebrospinal fluid in Ph+ ALL bone marrow .
Propiedades
IUPAC Name |
methanesulfonic acid;4-[(4-methylpiperazin-1-yl)methyl]-N-[6-methyl-5-[(4-pyridin-3-ylpyrimidin-2-yl)amino]pyridin-3-yl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N8O.CH4O3S/c1-19-26(38-28-34-9-7-25(37-28)21-4-3-8-33-16-21)15-23(17-35-19)36-27(41)20-5-6-22(24(14-20)29(30,31)32)18-40-12-10-39(2)11-13-40;1-5(2,3)4/h3-9,14-17H,10-13,18H2,1-2H3,(H,36,41)(H,34,37,38);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSASDYCFROUKTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)NC(=O)C2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33F3N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237780 | |
| Record name | Flumatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895519-91-2 | |
| Record name | Flumatinib mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895519912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flumatinib mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70237780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUMATINIB MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95Y8L63NBC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



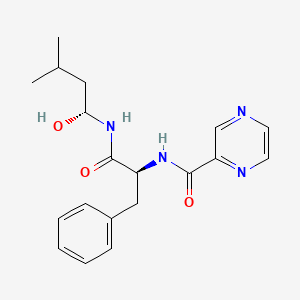

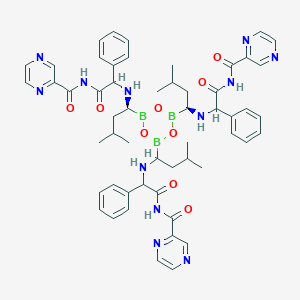
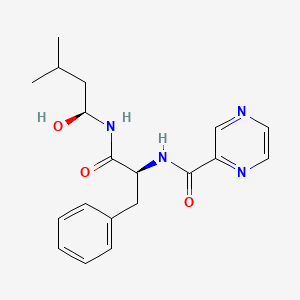

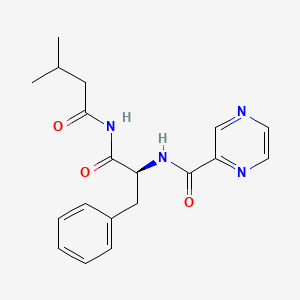
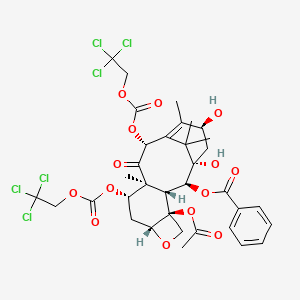
![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)



